pVEC Cadherin-5 Peptide: A Technical Guide to its Sequence, Structure, and Function
pVEC Cadherin-5 Peptide: A Technical Guide to its Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pVEC Cadherin-5 peptide is an 18-amino acid cell-penetrating peptide (CPP) derived from the murine vascular endothelial (VE)-cadherin, also known as Cadherin-5. Specifically, it corresponds to amino acids 615–632 of the murine VE-cadherin sequence. pVEC has garnered significant interest in the scientific and pharmaceutical communities for its ability to efficiently traverse cell membranes and deliver a variety of cargo molecules into the cell interior. This technical guide provides a comprehensive overview of the pVEC peptide, including its sequence, structure, proposed mechanism of action, and relevant experimental protocols.
Peptide Sequence and Physicochemical Properties
The primary amino acid sequence of the pVEC peptide is LLIILRRRIRKQAHAHSK . It is characterized by a hydrophobic N-terminal region, a central region rich in basic amino acids, and a more hydrophilic C-terminal region. This amphipathic nature is crucial for its cell-penetrating capabilities.
| Property | Value | Reference |
| Amino Acid Sequence | LLIILRRRIRKQAHAHSK | [1] |
| Full Name | H-Leu-Leu-Ile-Ile-Leu-Arg-Arg-Arg-Ile-Arg-Lys-Gln-Ala-His-Ala-His-Ser-Lys-OH | N/A |
| Molecular Formula | C₉₈H₁₇₇N₃₇O₂₁ | N/A |
| Molecular Weight | 2209.68 g/mol | N/A |
| Purity | >95% (typically) | N/A |
Structural Characteristics
Secondary Structure: The secondary structure of pVEC is thought to be flexible and dependent on its environment. In aqueous solution, it likely exists in a random coil conformation. However, upon interaction with the cell membrane, the amphipathic nature of the peptide may induce a more ordered structure, such as an alpha-helix, which facilitates its insertion into the lipid bilayer. Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes.[2][3][4]
Key Structural Domains:
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N-Terminal Hydrophobic Domain (LLIIL): This region is critical for the peptide's interaction with the hydrophobic core of the cell membrane.[5] Studies involving L-alanine substitutions of these hydrophobic residues have shown a significant decrease in translocation efficiency, highlighting the importance of this domain.
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Cationic Mid-section (RRRIRK): The positively charged arginine and lysine residues in this region are thought to mediate the initial electrostatic interactions with the negatively charged components of the cell membrane, such as phospholipids and proteoglycans.
Mechanism of Cellular Uptake
The cellular uptake of pVEC is a complex process that is believed to occur through a receptor-independent mechanism. Evidence suggests that both direct translocation and endocytotic pathways may be involved.
Direct Translocation: Molecular dynamics simulations suggest a multi-stage process for direct translocation:
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Adsorption: The cationic residues of pVEC initiate contact with the negatively charged cell surface.
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Insertion: The hydrophobic N-terminus inserts into the lipid bilayer.
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Translocation: The peptide then traverses the membrane, potentially through the formation of a transient pore or by inducing membrane destabilization.
Endocytosis: Studies have also shown that pVEC uptake can be partially inhibited by endocytosis inhibitors, suggesting that endocytotic pathways can contribute to its internalization. The involvement of endocytosis may be dependent on the cell type, temperature, and the nature of any conjugated cargo.
Below is a diagram illustrating the proposed mechanism of pVEC membrane translocation based on molecular dynamics simulations.
Caption: Proposed mechanism of pVEC peptide translocation across the cell membrane.
Signaling Pathways
The parent molecule, VE-cadherin, is a key component of endothelial adherens junctions and is involved in various signaling pathways that regulate cell-cell adhesion, vascular permeability, and angiogenesis. However, the pVEC peptide itself, being a small fragment, is primarily recognized for its cell-penetrating ability rather than direct involvement in these complex signaling cascades. Its uptake mechanism is largely considered to be receptor-independent, and there is currently limited evidence to suggest that pVEC alone triggers specific downstream signaling events upon entering the cell. The primary focus of pVEC research is its utility as a delivery vector.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of pVEC
A common method for synthesizing pVEC is through automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
Materials:
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Rink Amide resin
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Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
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Piperidine in DMF (20%)
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Cleavage cocktail (e.g., TFA/TIS/H₂O)
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Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
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Ether
Protocol:
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Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
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Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) to the deprotected resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the pVEC sequence.
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Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
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Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Cellular Uptake Assay using Flow Cytometry
This protocol outlines a general procedure for quantifying the cellular uptake of a fluorescently labeled pVEC peptide.
Materials:
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Fluorescently labeled pVEC (e.g., FITC-pVEC)
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Cell line of interest (e.g., human aortic endothelial cells)
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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Flow cytometer
Protocol:
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Cell Seeding: Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Peptide Incubation: Replace the culture medium with fresh medium containing the desired concentration of FITC-pVEC. Incubate for a specific time period (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells multiple times with cold PBS to remove non-internalized peptide.
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Cell Detachment: Detach the cells from the plate using Trypsin-EDTA.
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Sample Preparation: Resuspend the cells in PBS and transfer them to flow cytometry tubes.
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Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the FITC channel to quantify the amount of internalized peptide.
The following diagram illustrates a typical workflow for evaluating a pVEC-cargo conjugate.
Caption: A generalized workflow for the development and testing of pVEC-cargo conjugates.
Quantitative Data
The cellular uptake of pVEC has been quantified in various cell lines. The efficiency of internalization can be influenced by factors such as the cell type, peptide concentration, and the nature of the cargo.
| Cell Line | Peptide Concentration (µM) | Incubation Time (h) | Relative Uptake Efficiency | Reference |
| Human Aortic Endothelial Cells | 10 | 1 | +++ | |
| Murine Brain Endothelial Cells | 10 | 1 | ++++ | |
| Bowes Melanoma Cells | 10 | 1 | +++ | |
| Triticale Mesophyll Protoplasts | N/A | N/A | Lower than Transportan |
Relative uptake efficiency is denoted by '+' signs for qualitative comparison.
Conclusion
The pVEC Cadherin-5 peptide is a potent cell-penetrating peptide with significant potential as a vehicle for intracellular drug delivery. Its well-defined sequence, amphipathic nature, and efficient, receptor-independent mechanism of uptake make it an attractive tool for researchers and drug development professionals. A thorough understanding of its structural characteristics and the protocols for its synthesis and evaluation are essential for harnessing its full therapeutic potential. Further research into its precise interactions with the cell membrane and potential for targeted delivery will continue to expand its applications in medicine and biotechnology.
References
- 1. VE-cadherin-derived cell-penetrating peptide, pVEC, with carrier functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Structure-activity relationship study of the cell-penetrating peptide pVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
